2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Compounds containing a pyrrole ring system, such as this one, are known to have diverse biological properties and can interact with a variety of targets . For instance, some pyrrole-containing compounds have been found to inhibit GATA family proteins .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, Pyrrothiogatain, a pyrrole-containing compound, inhibits the DNA-binding activity of GATA3 and other members of the GATA family .
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a variety of biochemical pathways . For instance, some pyrrole-containing compounds have been found to suppress Th2 cell differentiation and inhibit the expression and production of Th2 cytokines .
Result of Action
It is known that pyrrole-containing compounds can have diverse biological effects, including anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile . The final step involves hydrolysis to convert the nitrile group to a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction and subsequent functional group transformations are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: A precursor in the synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the formyl group, which may affect its reactivity and biological activity.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A positional isomer with potentially different properties.
Uniqueness
This compound is unique due to the presence of both formyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXDDXYGAIBIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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